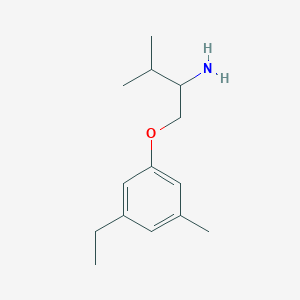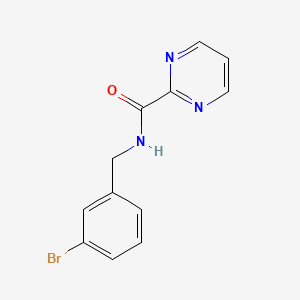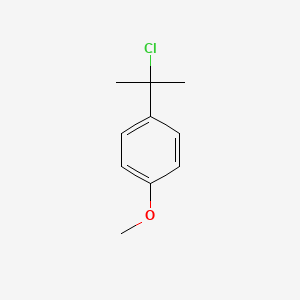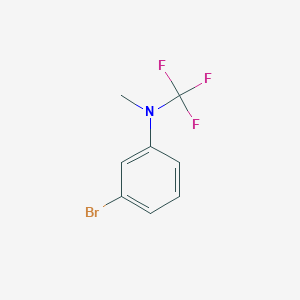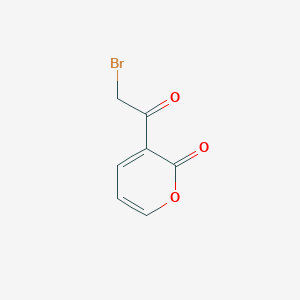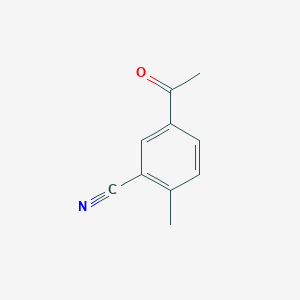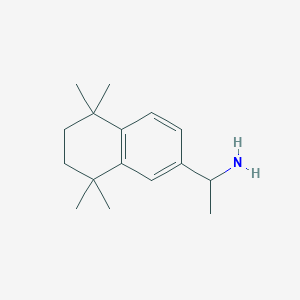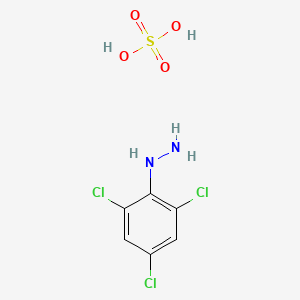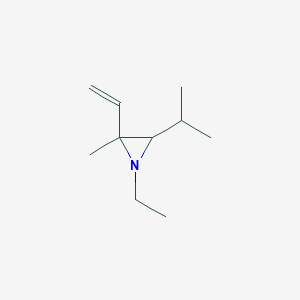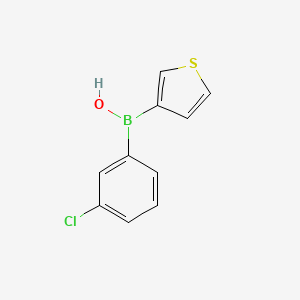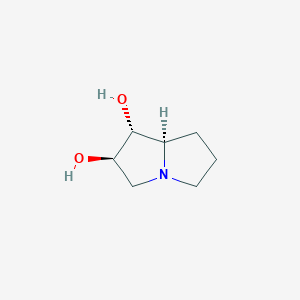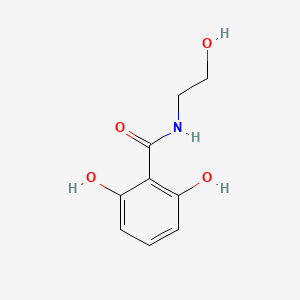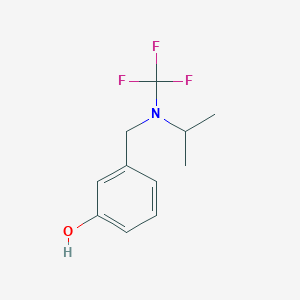
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an isopropyl(trifluoromethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a versatile method for incorporating trifluoromethyl groups into organic molecules . The final step involves the formation of the isopropyl(trifluoromethyl)amino group and its attachment to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is crucial to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism by which 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylphenol: Similar structure but lacks the isopropylamino group.
Isopropylphenol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Lacks both the phenol and isopropylamino groups.
Uniqueness
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and isopropylamino groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
3-[[propan-2-yl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)7-9-4-3-5-10(16)6-9/h3-6,8,16H,7H2,1-2H3 |
InChI-Schlüssel |
QKVSKMPHXVUEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC(=CC=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
